Gelsevirine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

Formule moléculaire |

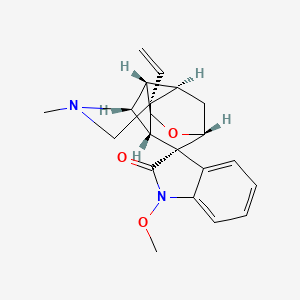

C21H24N2O3 |

|---|---|

Poids moléculaire |

352.4 g/mol |

Nom IUPAC |

(1R,2S,5S,6R,7S,8R,11S)-2-ethenyl-1'-methoxy-4-methylspiro[9-oxa-4-azatetracyclo[6.3.1.02,6.05,11]dodecane-7,3'-indole]-2'-one |

InChI |

InChI=1S/C21H24N2O3/c1-4-20-11-22(2)17-12-10-26-16(9-14(12)20)21(18(17)20)13-7-5-6-8-15(13)23(25-3)19(21)24/h4-8,12,14,16-18H,1,9-11H2,2-3H3/t12-,14+,16+,17+,18+,20-,21-/m0/s1 |

Clé InChI |

SSSCMFCWHWCCEH-GLTYNWHWSA-N |

SMILES isomérique |

CN1C[C@]2([C@@H]3C[C@@H]4[C@]5([C@@H]2[C@H]1[C@H]3CO4)C6=CC=CC=C6N(C5=O)OC)C=C |

SMILES canonique |

CN1CC2(C3CC4C5(C2C1C3CO4)C6=CC=CC=C6N(C5=O)OC)C=C |

Origine du produit |

United States |

Foundational & Exploratory

Gelsevirine's Mechanism of Action in the STING Pathway: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The Stimulator of Interferon Genes (STING) pathway is a critical component of the innate immune system, responsible for detecting cytosolic DNA and initiating a potent inflammatory and antiviral response. While essential for host defense, aberrant STING activation is implicated in the pathophysiology of numerous autoimmune and inflammatory diseases. This has spurred the search for specific and effective STING inhibitors. Gelsevirine (GS), a natural alkaloid, has emerged as a novel, specific inhibitor of STING with a unique dual mechanism of action. This document provides an in-depth technical overview of this compound's interaction with the STING pathway, detailing its molecular mechanisms, summarizing key quantitative data, outlining experimental methodologies, and visualizing the relevant biological processes.

Introduction: The cGAS-STING Pathway

The cyclic GMP-AMP (cGAMP) synthase (cGAS)-STING pathway is a fundamental signaling cascade that senses cytosolic double-stranded DNA (dsDNA), a danger signal associated with pathogen infection or cellular damage.[1][2] Upon binding to dsDNA, cGAS synthesizes the second messenger 2'3'-cGAMP.[2][3] This cyclic dinucleotide (CDN) then binds to the STING protein, an endoplasmic reticulum (ER)-resident transmembrane protein.[3]

Ligand binding induces a conformational change in the STING dimer, leading to its activation and translocation from the ER through the Golgi apparatus to perinuclear vesicles.[3][4] During this trafficking, STING recruits and activates TANK-Binding Kinase 1 (TBK1).[3][5] Activated TBK1 proceeds to phosphorylate both STING itself and the transcription factor Interferon Regulatory Factor 3 (IRF3).[5][6][7] Phosphorylated IRF3 dimerizes, translocates to the nucleus, and drives the expression of type I interferons (IFNs) and numerous IFN-stimulated genes (ISGs).[5][7] Concurrently, STING activation can also trigger the NF-κB pathway, leading to the production of various proinflammatory cytokines.[3][8]

This compound's Dual Mechanism of STING Inhibition

This compound distinguishes itself by inhibiting the STING pathway through two distinct and complementary mechanisms: direct competitive inhibition and promotion of protein degradation.

Competitive Binding to the STING CDN-Binding Pocket

This compound directly competes with the endogenous ligand 2'3'-cGAMP for binding to the CDN-binding domain (CBD) of STING.[1][9][10] By occupying this pocket, this compound locks the STING dimer in an inactive, open conformation, thereby preventing the conformational changes required for activation and downstream signaling.[1][9][10] This direct competitive antagonism is a primary mode of its inhibitory action.

Promotion of K48-Linked Ubiquitination and Degradation

In addition to blocking the ligand-binding site, this compound actively promotes the degradation of the STING protein. It achieves this by inducing K48-linked polyubiquitination of STING.[1][9][10] This specific type of ubiquitin chain marks the protein for proteasomal degradation.[11] Evidence suggests that this compound facilitates this process by upregulating and recruiting the E3 ubiquitin ligase TRIM21 (Tripartite Motif-Containing Protein 21), which then targets STING for degradation.[1][9] This dual action ensures a robust and sustained inhibition of the pathway by not only preventing its activation but also reducing the total cellular pool of the STING protein.

References

- 1. This compound is a novel STING-specific inhibitor and mitigates STING-related inflammation in sepsis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Inhibition of cGAS–STING pathway alleviates neuroinflammation-induced retinal ganglion cell death after ischemia/reperfusion injury - PMC [pmc.ncbi.nlm.nih.gov]

- 3. STING inhibitors target the cyclic dinucleotide binding pocket - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Frontiers | Characterization of a Novel Compound That Stimulates STING-Mediated Innate Immune Activity in an Allele-Specific Manner [frontiersin.org]

- 6. STING Specifies IRF3 phosphorylation by TBK1 in the Cytosolic DNA Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Ligand-induced Ordering of the C-terminal Tail Primes STING for Phosphorylation by TBK1 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | STING Signaling Drives Production of Innate Cytokines, Generation of CD8+ T Cells and Enhanced Protection Against Trypanosoma cruzi Infection [frontiersin.org]

- 9. Frontiers | this compound is a novel STING-specific inhibitor and mitigates STING-related inflammation in sepsis [frontiersin.org]

- 10. This compound is a novel STING-specific inhibitor and mitigates STING-related inflammation in sepsis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. m.youtube.com [m.youtube.com]

Gelsevirine: A Novel STING-Specific Inhibitor for Attenuation of Inflammatory Responses

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

The Stimulator of Interferon Genes (STING) signaling pathway is a critical component of the innate immune system, responsible for detecting cytosolic DNA and initiating a robust inflammatory response. While essential for host defense against pathogens, aberrant STING activation is implicated in the pathophysiology of various autoimmune and inflammatory diseases. This has spurred the search for potent and specific STING inhibitors. Gelsevirine, a natural alkaloid, has emerged as a promising novel STING-specific inhibitor. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative data on its inhibitory effects, detailed experimental protocols for its characterization, and visualizations of the relevant biological pathways and experimental workflows.

Introduction

The cyclic GMP-AMP synthase (cGAS)-STING pathway plays a pivotal role in innate immunity by sensing the presence of cytosolic double-stranded DNA (dsDNA), a danger signal associated with viral and bacterial infections, as well as cellular damage. Upon binding to dsDNA, cGAS synthesizes the second messenger cyclic GMP-AMP (cGAMP), which in turn binds to and activates the endoplasmic reticulum-resident protein STING. Activated STING undergoes a conformational change, dimerizes, and translocates to the Golgi apparatus. This initiates a downstream signaling cascade, primarily through the phosphorylation of TANK-binding kinase 1 (TBK1), which then phosphorylates interferon regulatory factor 3 (IRF3). Phosphorylated IRF3 dimerizes, translocates to the nucleus, and induces the expression of type I interferons (IFNs) and other pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).

Chronic or excessive activation of the STING pathway can lead to detrimental inflammatory responses and has been linked to the pathogenesis of autoimmune diseases like systemic lupus erythematosus (SLE) and Aicardi-Goutières syndrome. Therefore, therapeutic strategies aimed at inhibiting STING signaling hold significant promise. This compound (GS) has been identified as a potent and specific inhibitor of STING, offering a potential new avenue for the treatment of STING-related inflammatory conditions.

Mechanism of Action of this compound

This compound employs a dual mechanism to inhibit STING signaling, making it a particularly effective antagonist:

-

Competitive Binding to the CDN-Binding Pocket: this compound directly competes with the endogenous STING agonist 2'3'-cGAMP for binding to the cyclic dinucleotide (CDN)-binding pocket of the STING protein.[1][2] By occupying this site, this compound locks STING in an inactive, open conformation, thereby preventing the conformational changes necessary for its dimerization and subsequent activation.[1][3]

-

Promotion of K48-linked Ubiquitination and Degradation: Beyond competitive inhibition, this compound actively promotes the degradation of the STING protein. It achieves this by upregulating and recruiting the E3 ubiquitin ligase Tripartite Motif Containing 21 (TRIM21).[1][2] TRIM21 then mediates the K48-linked polyubiquitination of STING, which targets the protein for proteasomal degradation.[1][4] This dual action of both blocking activation and inducing degradation ensures a robust and sustained inhibition of the STING pathway.

Quantitative Data on this compound's Inhibitory Activity

The efficacy of this compound as a STING inhibitor has been quantified through various in vitro and in vivo studies. The following tables summarize the key quantitative data.

Table 1: In Vitro Inhibitory Activity of this compound

| Parameter | Cell Line | Stimulus | Value | Reference |

| IC50 (IFN-β mRNA) | Raw264.7 (murine macrophages) | 2'3'-cGAMP (5 µg/ml) | 5.365 µM | [3] |

| IC50 (IFN-β mRNA) | THP-1 (human monocytes) | 2'3'-cGAMP (5 µg/ml) | 0.766 µM | [3] |

| Binding Affinity (Kd) | Human STING-CTD | - | 27.6 µM | [5] |

Table 2: In Vivo Efficacy of this compound in a CLP-Induced Sepsis Mouse Model

| Parameter | Dosage | Effect | Reference |

| Survival Rate | 10 mg/kg and 20 mg/kg | Dose-dependently increased survival | [5] |

| Lung Injury Score | 10 mg/kg and 20 mg/kg | Reduced lung injury | [5] |

| Serum TNF-α | 10 mg/kg and 20 mg/kg | Dose-dependently decreased | [3] |

| Serum IL-6 | 10 mg/kg and 20 mg/kg | Dose-dependently decreased | [3] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize this compound as a STING inhibitor.

Surface Plasmon Resonance (SPR) for Binding Affinity

This protocol details the determination of the binding affinity of this compound to the STING protein.

Materials:

-

Biacore T200 instrument

-

CM5 sensor chip

-

Recombinant human STING-CTD (C-terminal domain) protein

-

This compound

-

10 mM Sodium acetate (B1210297) buffers (pH 4.0, 4.5, 5.0)

-

PBS + 5% DMSO (v/v) running buffer

-

EDC/NHS for amine coupling

Procedure:

-

Chip Preparation and Protein Immobilization:

-

Equilibrate the CM5 sensor chip with the running buffer.

-

Activate the carboxyl groups on the sensor surface by injecting a mixture of EDC and NHS.

-

Immobilize the recombinant human STING-CTD protein onto the sensor surface via amine coupling. Optimize the immobilization pH using different sodium acetate buffers to achieve the desired immobilization level.

-

Deactivate any remaining active esters by injecting ethanolamine-HCl.

-

-

Binding Analysis:

-

Prepare a series of this compound concentrations (e.g., 0 to 64 µM) in the running buffer.

-

Inject the different concentrations of this compound over the immobilized STING-CTD surface at a constant flow rate (e.g., 30 µl/min).

-

Record the binding response in response units (RU).

-

After each injection, regenerate the sensor surface to remove bound this compound using a suitable regeneration solution.

-

-

Data Analysis:

-

Analyze the binding kinetics using the Biacore T200 Evaluation software.

-

Fit the data to a steady-state 1:1 binding model to determine the equilibrium dissociation constant (Kd).[5]

-

Immunoprecipitation for STING Ubiquitination

This protocol is for assessing the effect of this compound on the K48-linked ubiquitination of STING.

Materials:

-

HEK293T cells

-

Plasmids expressing HA-tagged STING and Flag-tagged Ubiquitin (UB-flag)

-

This compound

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

Anti-HA antibody

-

Anti-Flag antibody

-

Protein A/G magnetic beads

-

SDS-PAGE gels and Western blot apparatus

Procedure:

-

Cell Culture and Transfection:

-

Culture HEK293T cells to ~70-80% confluency.

-

Co-transfect the cells with plasmids expressing STING-HA and UB-flag.

-

-

This compound Treatment:

-

24 hours post-transfection, treat the cells with this compound (e.g., 10 µM) or vehicle control for 2 hours.

-

-

Cell Lysis and Immunoprecipitation:

-

Wash the cells with ice-cold PBS and lyse them in RIPA buffer.

-

Clarify the cell lysates by centrifugation.

-

Incubate a portion of the lysate with an anti-HA antibody overnight at 4°C with gentle rotation.

-

Add Protein A/G magnetic beads and incubate for another 2-4 hours at 4°C.

-

Wash the beads several times with lysis buffer to remove non-specific binding.

-

-

Immunoblotting:

-

Elute the immunoprecipitated proteins from the beads by boiling in SDS-PAGE sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane and probe with an anti-Flag antibody to detect ubiquitinated STING.

-

Probe a separate blot of the total cell lysates with anti-HA and anti-Flag antibodies to confirm protein expression.[5]

-

Western Blot for STING Pathway Activation

This protocol is for analyzing the effect of this compound on STING dimerization and the phosphorylation of downstream signaling molecules.

Materials:

-

Raw264.7 cells

-

This compound

-

2'3'-cGAMP

-

Lysis buffer

-

Antibodies against STING, phospho-TBK1, TBK1, phospho-IRF3, IRF3, phospho-p65, and p65

-

SDS-PAGE gels (non-reducing for dimerization) and Western blot apparatus

Procedure:

-

Cell Treatment:

-

Pretreat Raw264.7 cells with this compound (e.g., 10 µM) for 6 hours.

-

Stimulate the cells with 2'3'-cGAMP (e.g., 5 µg/ml) for the desired time points (e.g., 1-3 hours).

-

-

Protein Extraction and Quantification:

-

Lyse the cells and determine the protein concentration of the lysates.

-

-

Immunoblotting for Phosphorylation:

-

Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.

-

Probe the membrane with primary antibodies against phospho-TBK1, phospho-IRF3, and phospho-p65.

-

Strip and re-probe the membranes with antibodies against total TBK1, IRF3, and p65 to assess total protein levels.

-

-

Immunoblotting for STING Dimerization:

-

Run the protein samples on a non-reducing SDS-PAGE gel to preserve protein dimers.

-

Transfer the proteins to a PVDF membrane and probe with an anti-STING antibody to visualize both monomeric and dimeric forms of STING.[5]

-

In Vivo Cecal Ligation and Puncture (CLP)-Induced Sepsis Model

This protocol describes the in vivo evaluation of this compound's efficacy in a mouse model of sepsis.

Materials:

-

C57BL/6J mice (2-month-old)

-

This compound (10 and 20 mg/kg)

-

Anesthesia

-

Surgical instruments

Procedure:

-

Induction of Sepsis:

-

Anesthetize the mice.

-

Perform a midline laparotomy to expose the cecum.

-

Ligate the cecum below the ileocecal valve.

-

Puncture the cecum with a needle to induce sepsis.

-

Reposition the cecum and close the abdominal incision.

-

-

This compound Administration:

-

Administer this compound (10 or 20 mg/kg) or vehicle control to the mice via an appropriate route (e.g., intraperitoneal injection) 5 hours after the CLP surgery.[5]

-

-

Monitoring and Sample Collection:

-

Monitor the survival of the mice over a set period.

-

At a predetermined time point (e.g., 15 hours post-CLP), sacrifice a subset of mice.

-

Collect blood samples for cytokine analysis (TNF-α, IL-6).

-

Harvest lung tissue for histological analysis (H&E staining) and to assess lung injury (wet-to-dry ratio).

-

Harvest other organs as needed for further analysis.[3]

-

Visualizations

The following diagrams, generated using the DOT language for Graphviz, illustrate the STING signaling pathway, this compound's mechanism of action, and a typical experimental workflow.

cGAS-STING Signaling Pathway

Caption: The cGAS-STING signaling cascade.

This compound's Dual Mechanism of STING Inhibition

Caption: Dual inhibitory mechanism of this compound on STING.

Experimental Workflow for Assessing this compound's In Vitro Efficacy

Caption: Workflow for in vitro evaluation of this compound.

Conclusion

This compound presents a compelling profile as a novel, specific inhibitor of the STING signaling pathway. Its dual mechanism of action, involving both competitive binding and promotion of proteasomal degradation, suggests a potential for potent and durable therapeutic effects. The quantitative data and experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals to further investigate and potentially harness the therapeutic potential of this compound in the context of STING-driven inflammatory and autoimmune diseases. Future studies should focus on optimizing its pharmacokinetic and pharmacodynamic properties and evaluating its efficacy and safety in a broader range of preclinical disease models.

References

- 1. This compound is a novel STING-specific inhibitor and mitigates STING-related inflammation in sepsis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. This compound is a novel STING-specific inhibitor and mitigates STING-related inflammation in sepsis - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Isolation and Purification of Gelsevirine from Gelsemium elegans

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the methodologies for isolating the indole (B1671886) alkaloid gelsevirine (B199093) from the plant Gelsemium elegans. This plant, known for its potent toxicity and use in traditional Chinese medicine, is a rich source of various alkaloids. The protocols and data presented herein are synthesized from published research to guide laboratory-scale extraction and purification efforts.

Overview of this compound Isolation

The isolation of this compound from Gelsemium elegans is a multi-step process that begins with the extraction of total alkaloids from the plant material, followed by advanced chromatographic techniques to separate and purify the target compound. The general workflow involves an initial solvent extraction, an acid-base partitioning to isolate the crude alkaloid mixture, and subsequent purification using methods like column chromatography or, more efficiently, high-speed counter-current chromatography (HSCCC).

Crude Alkaloid Extraction

The initial step involves the extraction of the total alkaloid content from the dried and processed plant material, typically the stems and leaves. An acid-base extraction method is commonly employed to separate the basic alkaloids from neutral and acidic plant components.

Experimental Protocol 1: Crude Alkaloid Extraction via Acid-Base Partitioning

-

Plant Material Preparation: Dry the stems and leaves of Gelsemium elegans and grind them into a fine powder.

-

Initial Extraction: Macerate or percolate the powdered plant material with ethanol (B145695) or methanol (B129727) at room temperature. Combine the solvent extracts and concentrate them in vacuo to yield a crude extract.

-

Acidification: Dissolve the crude extract in an aqueous solution and acidify to a pH of approximately 4 using 20% H₂SO₄. This converts the alkaloids into their salt forms, which are soluble in the aqueous phase.

-

Removal of Neutral Components: Partition the acidic suspension with an organic solvent such as ethyl acetate (B1210297) (EtOAc). The neutral and weakly acidic components will move to the organic phase, which is then discarded.

-

Basification: Increase the pH of the remaining aqueous phase to approximately 10 with a base like sodium carbonate (Na₂CO₃). This deprotonates the alkaloid salts, converting them back to their free base form.

-

Alkaloid Extraction: Extract the basified aqueous phase multiple times with a non-polar organic solvent, such as chloroform (B151607) (CHCl₃). The free base alkaloids are soluble in the organic phase.

-

Concentration: Combine the organic extracts and evaporate the solvent under reduced pressure to obtain the crude alkaloid extract.

Diagram 1: General Workflow for this compound Isolation

Gelsevirine: A Technical Guide to its Pharmacological Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Gelsevirine, a prominent indole (B1671886) alkaloid isolated from the Gelsemium species, has garnered significant scientific interest due to its diverse and potent pharmacological activities.[1][2] Historically used in traditional medicine for a range of ailments, modern research is now elucidating the molecular mechanisms underlying its therapeutic potential.[3][4] This technical guide provides a comprehensive overview of the pharmacological properties of this compound, with a focus on its anti-inflammatory, analgesic, anxiolytic, and anti-tumor effects. A key emphasis is placed on its recently discovered role as a specific inhibitor of the Stimulator of Interferon Genes (STING) signaling pathway.[5][6][7] This document summarizes quantitative data, details key experimental methodologies, and provides visual representations of relevant signaling pathways and experimental workflows to serve as a valuable resource for researchers and professionals in drug development.

Introduction

This compound is an oxindole (B195798) alkaloid derived from plants of the Gelsemium genus, which have a long history of use in traditional Chinese medicine for conditions such as pain, anxiety, and skin ulcers.[3][4] While the genus is also known for its toxicity, careful isolation and dose-controlled studies of its constituent alkaloids, like this compound, have revealed promising therapeutic activities.[8][9] Recent research has pinpointed this compound as a novel and specific inhibitor of the STING pathway, a critical component of the innate immune system involved in detecting cytosolic DNA and triggering inflammatory responses.[5][6][7][10] This discovery has opened new avenues for its potential application in treating inflammatory diseases, sepsis, and neuroinflammatory conditions.[5][10][11]

Pharmacological Properties

Anti-inflammatory and Immunomodulatory Effects

This compound exhibits significant anti-inflammatory properties, primarily through the inhibition of the STING signaling pathway.[5][6][7] In response to cytosolic DNA from pathogens or damaged host cells, STING activation leads to the production of type I interferons and other pro-inflammatory cytokines.[6] this compound has been shown to potently inhibit the induction of interferon and inflammatory cytokines in macrophages exposed to STING agonists.[5][6][7]

-

Mechanism of Action: this compound competitively binds to the cyclic dinucleotide (CDN)-binding pocket of STING, preventing its dimerization and subsequent activation.[5][6][7] Furthermore, it promotes K48-linked ubiquitination and degradation of STING, likely through the recruitment of the E3 ligase TRIM21.[5][6][7] This dual mechanism effectively shuts down the STING-mediated inflammatory cascade.

Analgesic Effects

The total alkaloids from Gelsemium elegans, including this compound, have demonstrated analgesic effects in animal models.[12] This pain-relieving activity is thought to be mediated, in part, by the modulation of inhibitory neurotransmitter receptors in the central nervous system.

-

Mechanism of Action: this compound acts as an inhibitor of glycine (B1666218) receptors (GlyRs), specifically the α1 subunit.[1] GlyRs are crucial for inhibitory neurotransmission in the spinal cord and brainstem. By modulating these receptors, this compound can influence pain signaling pathways.

Anxiolytic Effects

This compound has been reported to possess anxiolytic properties, comparable to other alkaloids from the same plant genus like gelsemine (B155926) and koumine, but with lower toxicity.[5][6]

-

Mechanism of Action: The anxiolytic effects of Gelsemium alkaloids are linked to their interaction with inhibitory neurotransmitter systems.[1] this compound's modulation of glycine and potentially GABA-A receptors contributes to its anxiety-reducing effects.[1]

Anti-tumor Activity

Alkaloids from Gelsemium elegans have shown promising anti-tumor activities both in vitro and in vivo.[3][8][9] While research on this compound's specific anti-cancer effects is ongoing, related compounds from the same plant have demonstrated cytotoxic effects against various cancer cell lines.[3]

Quantitative Pharmacological Data

The following table summarizes the available quantitative data for this compound. Further research is required to establish a more comprehensive quantitative profile.

| Parameter | Value | Receptor/Assay | Species | Reference |

| IC50 | 40.6 ± 8.2 μM | α1 Glycine Receptor | [1] |

Key Experimental Protocols

Cecal Ligation and Puncture (CLP)-Induced Sepsis in Mice

This model is widely used to study the pathophysiology of sepsis and to evaluate the efficacy of therapeutic interventions.

-

Anesthesia: Mice are anesthetized using isoflurane (B1672236) or a ketamine/xylazine cocktail.

-

Surgical Procedure: A midline laparotomy is performed to expose the cecum. The cecum is then ligated at a specific distance from the tip to control the severity of sepsis. The ligated cecum is punctured once or twice with a needle of a specific gauge. A small amount of fecal content is extruded to induce polymicrobial peritonitis. The cecum is returned to the peritoneal cavity, and the abdominal incision is closed in layers.

-

Post-operative Care: Animals receive fluid resuscitation and analgesics. They are closely monitored for signs of sepsis and survival.

-

Outcome Measures: Survival rates, bacterial load in peritoneal fluid and blood, systemic and organ-specific inflammatory cytokine levels, and organ injury scores are assessed.

STING Activation and Inhibition Assay in Macrophages

This in vitro assay is used to determine the effect of compounds on the STING pathway.

-

Cell Culture: Murine macrophage cell lines (e.g., RAW264.7) or primary bone marrow-derived macrophages are cultured under standard conditions.

-

Stimulation: Cells are pre-treated with various concentrations of this compound for a specified period (e.g., 6 hours). Subsequently, STING activation is induced using agonists such as 2'3'-cGAMP, interferon stimulatory DNA (ISD), or poly(dA:dT).

-

Measurement of Cytokine Production: After a defined incubation period (e.g., 3 hours), the expression of interferon-beta (IFN-β) and other inflammatory cytokines (e.g., TNF-α, IL-6) is measured at the mRNA level using RT-qPCR and at the protein level in the cell culture supernatant using ELISA.

-

Analysis of STING Dimerization and Ubiquitination: Western blotting is used to analyze the dimerization of STING in response to agonist stimulation and the effect of this compound. Immunoprecipitation followed by western blotting is employed to assess the K48-linked ubiquitination of STING.

Electrophysiological Recording of Glycine Receptors

Whole-cell patch-clamp electrophysiology is used to study the effect of this compound on glycine receptor function.

-

Cell Preparation: HEK293 cells are transiently transfected with plasmids encoding the desired glycine receptor subunits (e.g., α1).

-

Recording: Glycine-evoked currents are recorded from single cells using a patch-clamp amplifier. This compound is applied at various concentrations to determine its effect on the glycine-induced currents.

-

Data Analysis: The concentration-response curve for this compound's inhibition of glycine currents is plotted to determine the IC50 value.

Visualizations

Signaling Pathways

Caption: this compound's inhibition of the cGAS-STING signaling pathway.

Experimental Workflows

Caption: Experimental workflow for the CLP-induced sepsis model.

Caption: Workflow for in vitro STING inhibition assay.

Conclusion and Future Directions

This compound is a promising natural alkaloid with a multifaceted pharmacological profile. Its well-defined mechanism as a STING inhibitor provides a strong rationale for its development as a therapeutic agent for a variety of inflammatory and autoimmune diseases. The analgesic and anxiolytic properties of this compound further broaden its potential clinical applications.

Future research should focus on:

-

Comprehensive Pharmacokinetic and Toxicological Studies: Detailed ADME (Absorption, Distribution, Metabolism, and Excretion) and long-term toxicity studies are essential for clinical translation.

-

In-depth In Vivo Efficacy Studies: Evaluation of this compound in a wider range of preclinical models of inflammatory diseases, neuropathic pain, and anxiety is warranted.

-

Structure-Activity Relationship (SAR) Studies: Modification of the this compound scaffold could lead to the development of analogs with improved potency, selectivity, and pharmacokinetic properties.

-

Clinical Trials: Ultimately, well-designed clinical trials are necessary to establish the safety and efficacy of this compound in human patients.

This technical guide provides a solid foundation for researchers and drug development professionals interested in the pharmacological properties of this compound. The continued investigation of this intriguing natural product holds significant promise for the discovery of novel therapeutics.

References

- 1. Methods of Assessing STING Activation and Trafficking - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Protocol to evaluate the inflammatory response in human macrophages induced by SARS-CoV-2 spike-pseudotyped VLPs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Video: Evaluation of a Reliable Biomarker in a Cecal Ligation and Puncture-Induced Mouse Model of Sepsis [jove.com]

- 4. Dose-effect study of Gelsemium sempervirens in high dilutions on anxiety-related responses in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Immunodesign of experimental sepsis by cecal ligation and puncture - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Suppressive Effects of Gelsemine on Anxiety-like Behaviors Induced by Chronic Unpredictable Mild Stress in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 7. walshmedicalmedia.com [walshmedicalmedia.com]

- 8. researchgate.net [researchgate.net]

- 9. Cecal Ligation and Puncture-induced Sepsis as a Model To Study Autophagy in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Macrophage Inflammatory Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Inducing Experimental Polymicrobial Sepsis by Cecal Ligation and Puncture - PMC [pmc.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Stimulator of Interferon Genes (STING) pathway is a critical component of the innate immune system, responsible for detecting cytosolic DNA and initiating a potent inflammatory response. While essential for host defense against pathogens, aberrant STING activation is implicated in the pathophysiology of various inflammatory and autoimmune diseases. Gelsevirine, a natural alkaloid, has emerged as a novel and specific inhibitor of the STING signaling cascade. This technical guide provides an in-depth overview of the mechanism of action of this compound in mitigating STING-related inflammation, supported by quantitative data, detailed experimental protocols, and signaling pathway visualizations. This compound competitively binds to the cyclic dinucleotide (CDN)-binding pocket of STING, preventing its activation and downstream signaling. Furthermore, it promotes the K48-linked ubiquitination and subsequent degradation of STING, offering a dual-mechanism approach to pathway inhibition. This document is intended to serve as a comprehensive resource for researchers and drug development professionals exploring therapeutic strategies targeting STING.

Introduction to STING-Mediated Inflammation

The cGAS-STING pathway is a fundamental mechanism of the innate immune system that senses the presence of cytosolic double-stranded DNA (dsDNA), a hallmark of viral and bacterial infections, as well as cellular damage. Upon binding to dsDNA, cyclic GMP-AMP synthase (cGAS) catalyzes the synthesis of the second messenger 2'3'-cyclic GMP-AMP (cGAMP). cGAMP then binds to STING, an endoplasmic reticulum-resident transmembrane protein. This binding event triggers a conformational change in STING, leading to its dimerization and translocation from the ER to the Golgi apparatus. In the Golgi, STING recruits and activates TANK-binding kinase 1 (TBK1), which in turn phosphorylates both STING itself and the transcription factor Interferon Regulatory Factor 3 (IRF3). Phosphorylated IRF3 dimerizes and translocates to the nucleus, where it drives the expression of type I interferons (IFN-α/β) and other pro-inflammatory cytokines. STING activation also leads to the activation of the NF-κB pathway, further amplifying the inflammatory response. While crucial for host defense, chronic or excessive STING activation can lead to detrimental inflammation and is associated with various autoinflammatory diseases, such as STING-associated vasculopathy with onset in infancy (SAVI).

This compound: A Novel STING-Specific Inhibitor

This compound is an alkaloid compound that has been identified as a potent and specific inhibitor of the STING signaling pathway.[1][2] Its inhibitory action is multifaceted, targeting STING through both direct binding and promotion of its degradation.

Mechanism of Action

This compound exerts its inhibitory effect on STING signaling through a dual mechanism:

-

Competitive Binding: this compound directly binds to the cyclic dinucleotide (CDN)-binding pocket of STING.[1][3] This competitive inhibition prevents the binding of the endogenous agonist 2'3'-cGAMP, thereby locking STING in an inactive conformation and preventing its downstream signaling activation.[1][2]

-

Promotion of K48-Linked Ubiquitination and Degradation: this compound promotes the K48-linked polyubiquitination of STING.[1][3] This specific type of ubiquitination marks the protein for proteasomal degradation, thus reducing the total cellular levels of STING available for activation.[1] This action is thought to be mediated, at least in part, by the recruitment of the E3 ubiquitin ligase TRIM21.[1][4]

The following diagram illustrates the inhibitory mechanism of this compound on the STING signaling pathway.

Quantitative Data on this compound's Efficacy

The inhibitory effects of this compound on the STING pathway have been quantified through various in vitro and in vivo studies.

Binding Affinity and In Vitro Inhibition

Surface plasmon resonance (SPR) has been used to determine the binding affinity of this compound to STING. The inhibitory concentration (IC50) for the suppression of STING-induced gene expression has been determined in different cell lines.

| Parameter | Value | Cell Line/System | Reference |

| Binding Affinity (Kd) | 27.6 μM | Human STING-CTD | [1] |

| IC50 (Ifnb1 mRNA inhibition) | 5.365 μM | Raw264.7 (murine macrophages) | [1][2] |

| IC50 (IFNB1 mRNA inhibition) | 0.766 μM | THP-1 (human monocytes) | [1][2] |

In Vivo Efficacy in a Sepsis Model

The therapeutic potential of this compound has been evaluated in a cecal ligation and puncture (CLP) mouse model of sepsis, where STING activation is a key driver of pathology.

| Parameter | Treatment Group | Result | Reference |

| Survival Rate | This compound (10 mg/kg) | Dose-dependent increase | [1] |

| This compound (20 mg/kg) | Dose-dependent increase | [1] | |

| Serum IL-6 | This compound (10 mg/kg) | Dose-dependent decrease | [1] |

| This compound (20 mg/kg) | Dose-dependent decrease | [1] | |

| Serum TNF-α | This compound (10 mg/kg) | Dose-dependent decrease | [1] |

| This compound (20 mg/kg) | Dose-dependent decrease | [1] | |

| Lung p-TBK1 Levels | This compound (10 mg/kg) | Dose-dependent decrease | [1][2] |

| This compound (20 mg/kg) | Dose-dependent decrease | [1][2] | |

| Lung p-p65 Levels | This compound (10 mg/kg) | Dose-dependent decrease | [1][2] |

| This compound (20 mg/kg) | Dose-dependent decrease | [1][2] | |

| Lung p-IRF3 Levels | This compound (10 mg/kg) | Dose-dependent decrease | [1] |

| This compound (20 mg/kg) | Dose-dependent decrease | [1] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the effects of this compound on STING signaling.

Surface Plasmon Resonance (SPR) for Binding Affinity

This protocol outlines the determination of the binding affinity between this compound and STING using SPR.

Materials:

-

Biacore™ T200 instrument

-

CM5 sensor chip

-

Recombinant human STING protein (C-terminal domain)

-

This compound

-

10 mM sodium acetate (B1210297) buffers (pH 4.0, 4.5, 5.0)

-

PBS with 5% DMSO (v/v) as running buffer

-

Amine coupling kit

Procedure:

-

Chip Preparation and STING Immobilization:

-

Equilibrate the CM5 sensor chip with the running buffer.

-

Activate the carboxymethylated dextran (B179266) surface using the amine coupling kit.

-

Immobilize the STING protein onto the chip surface by covalent coupling. Optimize the immobilization conditions by testing different concentrations of STING protein in various sodium acetate buffers.

-

-

This compound Injection and Binding Analysis:

-

Prepare a series of concentrations of this compound (e.g., 0 to 64 μM) in the running buffer.

-

Inject the this compound solutions sequentially over the STING-immobilized chip surface at a constant flow rate (e.g., 30 μl/min).

-

Monitor the change in resonance units (RU) in real-time to observe the association and dissociation phases.

-

-

Data Analysis:

-

Use the Biacore T200 Evaluation software to analyze the binding kinetics.

-

Fit the binding data to a steady-state 1:1 binding model to calculate the equilibrium dissociation constant (Kd).[1]

-

STING Dimerization Assay

This protocol describes how to assess the effect of this compound on STING dimerization using native gel electrophoresis.

Materials:

-

Raw264.7 cells

-

This compound

-

2'3'-cGAMP

-

Cell lysis buffer for native PAGE

-

Native-PAGE gel

-

Native loading buffer

-

Transfer apparatus

-

PVDF membrane

-

Anti-STING antibody

-

Secondary antibody conjugated to HRP

-

Chemiluminescence detection reagents

Procedure:

-

Cell Treatment:

-

Plate Raw264.7 cells and allow them to adhere overnight.

-

Pretreat the cells with this compound (e.g., 10 μM) for 6 hours.

-

Stimulate the cells with 2'3'-cGAMP (e.g., 5 μg/ml) for 1-2 hours.

-

-

Cell Lysis and Sample Preparation:

-

Wash the cells with cold PBS and lyse them in a native lysis buffer.

-

Centrifuge the lysates to pellet cell debris and collect the supernatant.

-

Determine the protein concentration of the lysates.

-

Mix the cell lysates with native loading buffer.

-

-

Native-PAGE and Immunoblotting:

-

Load equal amounts of protein onto a native-PAGE gel and perform electrophoresis.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane and probe with an anti-STING antibody.

-

Incubate with an HRP-conjugated secondary antibody.

-

Detect the protein bands using a chemiluminescence substrate and imaging system. Dimerized STING will appear as a higher molecular weight band compared to the monomeric form.[1]

-

In Vitro Ubiquitination Assay

This protocol details the procedure to determine if this compound promotes the K48-linked ubiquitination of STING.

Materials:

-

HEK293T cells

-

Plasmids expressing HA-tagged STING and Flag-tagged ubiquitin (wild-type or K48-only mutant)

-

This compound

-

Transfection reagent

-

Cell lysis buffer (e.g., RIPA buffer)

-

Anti-HA antibody for immunoprecipitation

-

Protein A/G agarose (B213101) beads

-

Anti-Flag antibody for immunoblotting

-

Anti-HA antibody for immunoblotting

Procedure:

-

Cell Transfection and Treatment:

-

Co-transfect HEK293T cells with plasmids expressing STING-HA and Flag-ubiquitin.

-

After 24 hours, treat the cells with this compound (e.g., 10 μM) for 2 hours.

-

-

Immunoprecipitation:

-

Lyse the cells and pre-clear the lysates.

-

Incubate the lysates with an anti-HA antibody to immunoprecipitate STING-HA.

-

Add Protein A/G agarose beads to pull down the antibody-protein complexes.

-

Wash the beads extensively to remove non-specific binding.

-

-

Immunoblotting:

-

Elute the immunoprecipitated proteins from the beads by boiling in SDS-PAGE sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Probe the membrane with an anti-Flag antibody to detect ubiquitinated STING and an anti-HA antibody to detect total immunoprecipitated STING. An increase in the high molecular weight smear in the this compound-treated lane indicates increased ubiquitination.[1]

-

Conclusion

This compound represents a promising therapeutic candidate for the treatment of STING-related inflammatory diseases. Its dual mechanism of action, involving both competitive inhibition of STING activation and promotion of its degradation, provides a robust approach to downregulating this critical inflammatory pathway. The quantitative data from in vitro and in vivo studies demonstrate its potency and efficacy. The detailed experimental protocols provided in this guide offer a framework for researchers to further investigate the therapeutic potential of this compound and other STING inhibitors. As our understanding of the role of STING in various diseases continues to grow, targeted inhibitors like this compound will be invaluable tools for both research and clinical applications.

References

- 1. This compound is a novel STING-specific inhibitor and mitigates STING-related inflammation in sepsis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | this compound is a novel STING-specific inhibitor and mitigates STING-related inflammation in sepsis [frontiersin.org]

- 3. This compound is a novel STING-specific inhibitor and mitigates STING-related inflammation in sepsis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Gelsevirine: A Novel STING Inhibitor for the Mitigation of Sepsis

A Technical Guide on the Mechanism of Action and Therapeutic Potential

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: Sepsis remains a formidable challenge in critical care, characterized by a dysregulated host inflammatory response to infection that leads to life-threatening organ dysfunction. Recent research has illuminated the crucial role of the stimulator of interferon genes (STING) signaling pathway in the hyperinflammatory state of sepsis. This technical guide provides an in-depth analysis of Gelsevirine, a novel alkaloid, and its function as a specific STING inhibitor. We will explore its mechanism of action, present key quantitative data from preclinical studies, detail experimental protocols, and visualize the complex signaling cascades involved. The evidence presented herein positions this compound as a promising therapeutic candidate for the treatment of sepsis.

Introduction: The Role of STING in Sepsis Pathophysiology

Sepsis is a systemic inflammatory response triggered by infection, which can lead to multiple organ failure and death[1]. The innate immune system, while essential for pathogen clearance, can become detrimentally overactive. A key pathway in this process is the cGAS-STING signaling cascade. Cytosolic double-stranded DNA (dsDNA), from either microbial pathogens or damaged host cells (PAMPs and DAMPs, respectively), is detected by cyclic GMP-AMP synthase (cGAS)[2][3]. This interaction catalyzes the synthesis of cyclic GMP-AMP (2'3'-cGAMP), which acts as a second messenger.

2'3'-cGAMP binds to the STING protein, an endoplasmic reticulum-resident transmembrane protein, inducing its dimerization and translocation[4][5]. Activated STING then recruits and activates TANK-binding kinase 1 (TBK1), which in turn phosphorylates interferon regulatory factor 3 (IRF3) and the NF-κB subunit p65. This phosphorylation cascade leads to the transcription of type I interferons (IFNs) and a host of other proinflammatory cytokines, such as TNF-α and IL-6, driving the systemic inflammation characteristic of sepsis[2][4]. Given the detrimental role of STING activation in sepsis, it has emerged as a critical therapeutic target[2][4].

This compound: A Specific Inhibitor of STING Signaling

This compound, an alkaloid derived from Gelsemium elegans Benth., has been identified as a potent and specific inhibitor of the STING pathway[4][5][6]. Its therapeutic potential in sepsis lies in its ability to directly modulate this central inflammatory cascade.

Mechanism of Action

This compound exerts its inhibitory effects on STING through a dual mechanism:

-

Competitive Binding and Inactivation: this compound competitively binds to the cyclic dinucleotide (CDN)-binding pocket of the STING protein. This binding locks STING in an inactive, open conformation, which prevents the dimerization necessary for downstream signal transduction[4][5].

-

Promotion of Ubiquitination and Degradation: this compound promotes the K48-linked ubiquitination of STING, marking it for proteasomal degradation. This action is likely mediated by the upregulation and recruitment of the E3 ubiquitin ligase TRIM21[4][5].

By both blocking activation and promoting degradation, this compound effectively reduces the availability and signaling capacity of STING, thereby downregulating the subsequent inflammatory response.

Signaling Pathway Visualization

The following diagram illustrates the STING signaling pathway and the inhibitory points of action for this compound.

Caption: this compound inhibits the STING pathway via competitive binding and promoting degradation.

Preclinical Efficacy in a Murine Sepsis Model

The therapeutic effects of this compound have been evaluated in a cecal ligation and puncture (CLP) mouse model, which is a gold standard for inducing polymicrobial sepsis that closely mimics the human condition[4][7].

Survival and Organ Protection

Post-operative administration of this compound significantly improved outcomes in septic mice.

-

Survival Rate: this compound, administered 5 hours after CLP surgery, dose-dependently increased the survival rate of mice[4].

-

Organ Damage Mitigation: Sepsis-induced acute lung injury (ALI), as well as liver and kidney damage, were significantly attenuated by this compound treatment[2][4]. This was evidenced by reduced lung injury scores, decreased pulmonary edema (wet-to-dry ratios), and lower serum levels of organ damage markers[4].

Quantitative Data Summary

The following tables summarize the key quantitative findings from the CLP mouse model study.

Table 1: Effect of this compound on Survival and Lung Injury in CLP Mice

| Parameter | CLP + Vehicle | CLP + this compound (10 mg/kg) | CLP + this compound (20 mg/kg) |

| Survival Rate | Decreased | Increased (Dose-dependently) | Significantly Increased |

| Lung Injury Score | High | Reduced | Significantly Reduced |

| Lung Wet-to-Dry Ratio | Elevated | Reduced | Significantly Reduced |

| Total Protein in BALF | Elevated | Reduced | Significantly Reduced |

| Data presented are summaries of findings reported in Chen et al., 2023.[2][4] |

Table 2: Effect of this compound on Serum Biomarkers in CLP Mice (15 hours post-surgery)

| Biomarker | CLP + Vehicle | CLP + this compound (10 mg/kg) | CLP + this compound (20 mg/kg) |

| IL-6 (pg/mL) | Significantly Elevated | Reduced | Significantly Reduced |

| TNF-α (pg/mL) | Significantly Elevated | Reduced | Significantly Reduced |

| ALT (U/L) | Significantly Elevated | Reduced | Significantly Reduced |

| AST (U/L) | Significantly Elevated | Reduced | Significantly Reduced |

| BUN (mmol/L) | Significantly Elevated | Reduced | Significantly Reduced |

| Creatinine (μmol/L) | Significantly Elevated | Reduced | Significantly Reduced |

| Data presented are summaries of findings reported in Chen et al., 2023.[2][4] |

In Vivo Experimental Workflow

The diagram below outlines the typical workflow for evaluating this compound in the CLP sepsis model.

References

- 1. Sepsis and Septic Shock: Current Treatment Strategies and New Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound is a novel STING-specific inhibitor and mitigates STING-related inflammation in sepsis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Frontiers | this compound is a novel STING-specific inhibitor and mitigates STING-related inflammation in sepsis [frontiersin.org]

- 5. This compound is a novel STING-specific inhibitor and mitigates STING-related inflammation in sepsis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound ameliorates sepsis-associated encephalopathy by inhibiting the STING signalling-mediated pyroptosis pathway in microglia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Current Murine Models of Sepsis - PMC [pmc.ncbi.nlm.nih.gov]

Gelsevirine: A Novel Analgesic and Anti-inflammatory Agent Targeting STING and Glycine Receptors

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Gelsevirine, a prominent alkaloid isolated from the plant genus Gelsemium, has emerged as a promising therapeutic candidate, exhibiting significant analgesic and anti-inflammatory properties. This technical guide provides a comprehensive overview of the current understanding of this compound's mechanisms of action, supported by quantitative data from preclinical studies. The primary anti-inflammatory effects of this compound are mediated through its novel role as a specific inhibitor of the Stimulator of Interferon Genes (STING) signaling pathway. Concurrently, its analgesic properties are attributed to the modulation of the spinal α3 glycine (B1666218) receptor (GlyR)/allopregnanolone (B1667786) pathway. This document consolidates available data on its efficacy, details the experimental protocols used in its evaluation, and visualizes its molecular pathways, offering a valuable resource for the scientific community engaged in pain and inflammation research and drug discovery.

Core Mechanisms of Action

This compound employs a dual-pronged approach to elicit its therapeutic effects, targeting distinct molecular pathways involved in inflammation and pain signaling.

Anti-inflammatory Effects via STING Pathway Inhibition

This compound has been identified as a novel and specific inhibitor of the STING signaling pathway, a critical component of the innate immune system that, when dysregulated, contributes to chronic inflammation.[1] The mechanism of inhibition is multifaceted:

-

Competitive Binding: this compound competitively binds to the cyclic dinucleotide (CDN)-binding pocket of STING. This action prevents the binding of the natural ligand, cyclic GMP-AMP (cGAMP), thereby locking STING in an inactive conformation.[1][2]

-

Promotion of Ubiquitination and Degradation: this compound promotes the K48-linked poly-ubiquitination of STING, a process likely mediated by the E3 ubiquitin ligase TRIM21.[1][2] This ubiquitination marks STING for proteasomal degradation, thus reducing its availability to propagate inflammatory signals.[1][3]

By inhibiting STING activation, this compound effectively downregulates the production of pro-inflammatory cytokines and type I interferons, which are key drivers of inflammation in various pathological conditions.[1][4]

Analgesic Effects via Spinal α3 Glycine Receptor Modulation

In line with other alkaloids from the Gelsemium genus, this compound's analgesic effects are linked to the spinal α3 glycine receptor/allopregnanolone pathway.[5] Activation of spinal α3 glycine receptors by this compound is thought to stimulate the synthesis of the neurosteroid allopregnanolone. Allopregnanolone is a potent positive allosteric modulator of GABA-A receptors, which enhances inhibitory neurotransmission in the spinal cord, thereby dampening pain signals.

Quantitative Data on Efficacy

The following tables summarize the available quantitative data on the anti-inflammatory and analgesic effects of this compound from preclinical studies.

Table 1: In Vitro Anti-inflammatory Activity of this compound

| Assay | Cell Line | Stimulant | Parameter Measured | IC50 Value (µM) | Reference |

| Inhibition of Interferon-β (IFN-β) mRNA expression | Raw264.7 (murine macrophages) | 2'3'-cGAMP | IFN-β mRNA levels | 5.365 | [6] |

| Inhibition of Interferon-β (IFNB1) mRNA expression | THP-1 (human monocytic cells) | 2'3'-cGAMP | IFNB1 mRNA levels | 0.766 | [6] |

Table 2: In Vivo Anti-inflammatory and Analgesic Dosing of this compound

| Animal Model | Species | Condition | Dosing Regimen (mg/kg) | Outcome | Reference |

| Cecal Ligation and Puncture (CLP) | Mouse | Sepsis | 10 or 20, intraperitoneally | Increased survival rate, reduced lung injury, and decreased serum IL-6 and TNF-α.[1] | [1] |

| Age-related and Surgically-induced (DMM) | Mouse | Osteoarthritis | Not specified | Mitigated articular cartilage destruction and reduced local inflammation.[3] | [3] |

Note: Specific ED50 values for the analgesic effects of this compound are not yet well-documented in publicly available literature. The data for other Gelsemium alkaloids, such as gelsenicine, suggest potent analgesic activity in various pain models.[7]

Signaling Pathways and Experimental Workflows

This compound's Inhibition of the STING Signaling Pathway

Caption: this compound inhibits the STING pathway by competitive binding and promoting degradation.

This compound's Analgesic Mechanism of Action

Caption: this compound's analgesic effect via the spinal glycine receptor/allopregnanolone pathway.

Experimental Workflow for In Vivo Sepsis Model

Caption: Workflow for evaluating this compound in a CLP-induced sepsis model.

Experimental Protocols

In Vitro STING Activation Assay

This protocol outlines a general method for assessing the inhibitory effect of this compound on STING activation in a cell-based assay.

-

Cell Culture:

-

Culture murine macrophages (e.g., Raw264.7) or human monocytic cells (e.g., THP-1) in appropriate complete media.

-

Seed cells in 96-well or 24-well plates and allow them to adhere overnight.

-

-

Treatment:

-

Pre-treat cells with varying concentrations of this compound or vehicle control for a specified period (e.g., 6 hours).

-

Stimulate the cells with a STING agonist, such as 2'3'-cGAMP (e.g., 5 µg/ml), for a defined duration (e.g., 3-24 hours).

-

-

Endpoint Analysis:

-

RT-qPCR: Harvest cells, extract total RNA, and perform reverse transcription followed by quantitative PCR to measure the mRNA expression levels of STING-dependent genes (e.g., IFNB1, CXCL10, IL6). Normalize to a housekeeping gene.

-

ELISA: Collect cell culture supernatants to quantify the secretion of cytokines such as IFN-β, IL-6, and TNF-α using commercially available ELISA kits.

-

Western Blot: Lyse cells and perform Western blot analysis to assess the phosphorylation of STING, TBK1, and IRF3, as well as the total protein levels of these signaling molecules.

-

Cecal Ligation and Puncture (CLP)-Induced Sepsis Model

This in vivo model is used to evaluate the anti-inflammatory and protective effects of this compound in a clinically relevant model of polymicrobial sepsis.

-

Animals:

-

Use age- and weight-matched mice (e.g., C57BL/6J).

-

-

Surgical Procedure:

-

Anesthetize the mice using an appropriate anesthetic agent (e.g., isoflurane).

-

Perform a midline laparotomy to expose the cecum.

-

Ligate the cecum at a specified distance from the distal end.

-

Puncture the ligated cecum once or twice with a needle of a specific gauge to induce sepsis of a desired severity.

-

Return the cecum to the peritoneal cavity and close the abdominal incision in layers.

-

Provide postoperative analgesia and fluid resuscitation as per institutional guidelines.

-

-

This compound Administration:

-

Administer this compound (e.g., 10 or 20 mg/kg) or vehicle control via intraperitoneal injection at a specified time point relative to the CLP surgery (e.g., 5 hours post-surgery).

-

-

Outcome Measures:

-

Survival: Monitor the survival of the animals for a defined period (e.g., 7 days).

-

Organ Injury: At a predetermined time point (e.g., 15 hours post-CLP), sacrifice a cohort of animals and harvest organs (e.g., lungs, liver, kidneys) for histological analysis (e.g., H&E staining) to assess tissue damage.

-

Inflammatory Markers: Collect blood samples to measure serum levels of pro-inflammatory cytokines (e.g., IL-6, TNF-α) and markers of organ dysfunction (e.g., BUN, creatinine, ALT, AST).

-

Spinal Allopregnanolone Synthesis Assay

This ex vivo assay can be used to determine the effect of this compound on the synthesis of the neurosteroid allopregnanolone in spinal cord tissue.

-

Tissue Preparation:

-

Euthanize rats and dissect the spinal cord.

-

Prepare spinal cord slices or homogenates in an appropriate buffer.

-

-

Incubation:

-

Incubate the spinal cord preparations with a radiolabeled precursor, such as [3H]-progesterone.

-

Treat the preparations with this compound, a glycine receptor agonist (positive control), or vehicle.

-

-

Steroid Extraction and Analysis:

-

Extract the steroids from the tissue preparations using an organic solvent.

-

Separate the different steroid metabolites, including [3H]-allopregnanolone, using techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Quantify the amount of newly synthesized [3H]-allopregnanolone using liquid scintillation counting.

-

Conclusion and Future Directions

This compound presents a compelling profile as a dual-action analgesic and anti-inflammatory agent. Its specific inhibition of the STING pathway offers a novel therapeutic strategy for a range of inflammatory diseases. Furthermore, its modulation of the glycine receptor/allopregnanolone pathway provides a distinct mechanism for pain relief. The preclinical data gathered to date are promising, demonstrating efficacy in models of sepsis and osteoarthritis.

Future research should focus on:

-

Establishing a more detailed pharmacokinetic and pharmacodynamic profile of this compound.

-

Conducting comprehensive dose-response studies to determine the ED50 for its analgesic effects in various pain models.

-

Further elucidating the specific interactions of this compound with the α3 glycine receptor.

-

Investigating the therapeutic potential of this compound in other inflammatory and pain conditions.

-

Performing formal preclinical toxicology and safety studies to support its potential advancement into clinical trials.

As of the latest review of clinical trial registries, this compound has not yet entered human clinical trials. The robust preclinical evidence warrants further investigation to translate these promising findings into novel therapies for patients suffering from inflammatory and pain-related disorders.

References

- 1. In vitro STING Activation with the cGAMP-STINGΔTM Signaling Complex - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Gelsenicine from Gelsemium elegans attenuates neuropathic and inflammatory pain in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Item - DataSheet_1_this compound is a novel STING-specific inhibitor and mitigates STING-related inflammation in sepsis.docx - Frontiers - Figshare [frontiersin.figshare.com]

- 5. researchgate.net [researchgate.net]

- 6. This compound is a novel STING-specific inhibitor and mitigates STING-related inflammation in sepsis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound is a novel STING-specific inhibitor and mitigates STING-related inflammation in sepsis - PubMed [pubmed.ncbi.nlm.nih.gov]

Anxiolytic Activities of Gelsevirine: A Technical Guide for Drug Development Professionals

An In-depth Examination of a Promising Alkaloid for Anxiety-Related Disorders

Introduction

Gelsevirine (B199093), a principal monoterpenoid indole (B1671886) alkaloid isolated from the perennial vine Gelsemium elegans Benth., is emerging as a compound of significant interest in the field of neuropharmacology. While traditionally overshadowed by its more extensively studied counterpart, gelsemine, recent research has identified this compound as a potent anxiolytic agent in its own right.[1][2] This technical guide synthesizes the current state of knowledge regarding the anxiolytic activities of this compound, providing researchers, scientists, and drug development professionals with a comprehensive overview of its pharmacological effects, established experimental protocols for its evaluation, and its putative mechanisms of action. This document aims to serve as a foundational resource to facilitate further investigation and potential clinical development of this compound-based therapeutics for anxiety disorders.

Quantitative Data on Anxiolytic Effects

While detailed dose-response studies for this compound are still nascent, comparative pharmacological assessments have provided clear evidence of its anxiolytic efficacy. The primary data comes from preclinical studies using established murine models of anxiety.

Table 1: Summary of this compound's Effects in Behavioral Models of Anxiety

| Experimental Model | Species | Observed Anxiolytic Effect | Reference |

| Elevated Plus-Maze (EPM) | Mouse | Potent anxiolytic effects observed. | [1][2] |

| Light-Dark Transition (LDT) | Mouse | Potent anxiolytic effects observed. | [1][2] |

Note: The referenced study by Zhang et al. (2012) demonstrated these potent effects in direct comparison with other Gelsemium alkaloids, although specific quantitative values from the full text were not accessible for this guide. A purified fraction containing Gelsemium alkaloids, including this compound, demonstrated significant anxiolytic activity at a dose of 10 mg/kg in the EPM test.[3][4]

Table 2: this compound's Interaction with Molecular Targets

| Molecular Target | Action | Implied Effect | Reference |

| Glycine (B1666218) Receptor (GlyR) | Agonist (putative) | Neuronal Inhibition / Anxiolysis | [1][2] |

| Stimulator of Interferon Genes (STING) | Inhibitor | Anti-inflammatory / Neuroprotection | [5][6] |

Experimental Protocols

The anxiolytic properties of this compound have been validated using standard and widely accepted behavioral assays. The following protocols are detailed based on the methodologies cited in the literature for testing Gelsemium alkaloids.[1][7][8][9]

Elevated Plus-Maze (EPM) Test

The EPM test is a cornerstone for assessing anxiety-like behavior in rodents. It leverages the conflict between the animal's innate drive to explore a novel environment and its aversion to open, elevated spaces.[10][11]

-

Apparatus: The maze consists of four arms (e.g., 50 cm long x 10 cm wide) elevated above the floor (e.g., 50 cm). Two opposing arms are enclosed by high walls (e.g., 40 cm), while the other two arms are open. The arms extend from a central platform (10 cm x 10 cm).

-

Procedure:

-

Acclimatize the animal (typically a mouse or rat) to the testing room for at least 30-60 minutes prior to the trial.

-

Administer this compound or a vehicle control at a predetermined time before the test (e.g., 30 minutes for intraperitoneal injection).

-

Place the animal on the central platform, facing one of the open arms.

-

Allow the animal to explore the maze for a fixed period, typically 5 minutes.

-

Behavior is recorded by a video camera mounted above the maze and analyzed using tracking software.

-

-

Key Parameters Measured:

-

Percentage of Time Spent in Open Arms: (Time in Open Arms / Total Time in All Arms) x 100. An increase indicates an anxiolytic effect.

-

Percentage of Open Arm Entries: (Entries into Open Arms / Total Entries into All Arms) x 100. An increase suggests reduced anxiety.

-

Total Arm Entries: Used as a measure of general locomotor activity. A significant change may confound the interpretation of anxiety-related data.

-

Light-Dark Transition (LDT) Test

The LDT test is another widely used assay that relies on the conflict between the exploratory drive of mice and their innate aversion to brightly lit areas.[8]

-

Apparatus: A rectangular box divided into two compartments: a small, dark compartment (approximately 1/3 of the total area) and a larger, brightly illuminated compartment (approximately 2/3 of the area). The compartments are connected by a small opening at the floor level.

-

Procedure:

-

Acclimatize the animal to the testing room.

-

Administer this compound or a vehicle control.

-

Place the mouse into either the light or dark compartment (consistency is key; placing in the light compartment is common to initiate the test from the more aversive zone).

-

Allow the animal to freely explore both compartments for a duration of 5 to 10 minutes.

-

Video recording and automated software are used to score the session.

-

-

Key Parameters Measured:

-

Time Spent in the Light Compartment: An increase is indicative of an anxiolytic effect.

-

Number of Transitions: The number of times the animal moves between the light and dark compartments. An increase can suggest reduced anxiety-like behavior.

-

Latency to First Enter the Light Compartment: If the trial starts in the dark, a shorter latency suggests reduced aversion.

-

Mandatory Visualizations

Signaling Pathways and Mechanisms of Action

The precise molecular pathways underlying this compound's anxiolytic effects are an active area of investigation. Current evidence points to at least one primary mechanism and a second, highly plausible proposed pathway.

Primary Mechanism: Glycine Receptor (GlyR) Agonism

The most direct evidence for this compound's mechanism of action suggests it functions as an agonist at inhibitory glycine receptors in the central nervous system.[1][2] GlyRs are ligand-gated chloride ion channels that, upon activation, hyperpolarize the postsynaptic neuron, making it less likely to fire an action potential. This inhibitory neurotransmission is crucial for regulating neuronal excitability.

The anxiolytic effects of this compound, gelsemine, and koumine (B8086292) were significantly antagonized by the intracerebroventricular administration of strychnine, a selective GlyR antagonist.[1] This finding strongly implies that direct activation of GlyRs is a key step in mediating the anxiety-reducing properties of this compound.

Proposed Mechanism: STING Pathway Inhibition

A novel and compelling potential mechanism for this compound's anxiolytic action involves its recently discovered role as a specific inhibitor of the Stimulator of Interferon Genes (STING) pathway.[5][6] The cGAS-STING pathway is a critical component of the innate immune system that detects cytosolic DNA and triggers inflammatory responses, including the production of type I interferons and other cytokines.

While initially studied in the context of sepsis and inflammation, emerging research has directly linked the cGAS-STING pathway to neuropsychiatric conditions.[6] A 2025 study identified STING pathway activation as a contributor to anxiety-like behaviors, demonstrating that suppression of the pathway has a neuroprotective and anxiolytic effect. This compound has been shown to inhibit STING signaling by competitively binding to its cyclic dinucleotide-binding pocket and promoting its degradation.[5] Therefore, it is highly plausible that this compound's ability to inhibit STING-mediated neuroinflammation contributes significantly to its anxiolytic properties.

Conclusion and Future Directions

This compound has been unequivocally identified as a Gelsemium alkaloid with potent anxiolytic activity, comparable to other active compounds from the genus. The primary mechanism appears to be mediated through the agonist activity at inhibitory glycine receptors. Furthermore, its established role as a STING pathway inhibitor, coupled with new evidence linking this pathway to anxiety, presents an exciting and novel avenue for its therapeutic action.

For drug development professionals, this compound represents a promising lead compound. However, further research is imperative. Future studies should focus on:

-

Comprehensive Dose-Response Analyses: Establishing a clear therapeutic window and optimal dosing for anxiolytic effects.

-

Pharmacokinetic and Pharmacodynamic Profiling: Understanding the absorption, distribution, metabolism, and excretion (ADME) properties of this compound.

-

Mechanism of Action Validation: Directly investigating the role of STING inhibition in the anxiolytic effects of this compound in relevant preclinical models.

-

Safety and Toxicology: While noted to have lower toxicity than other related alkaloids, a thorough safety profile is essential for any potential clinical translation.

The continued exploration of this compound offers a valuable opportunity to develop a new class of anxiolytic agents with a potentially novel dual mechanism of action, targeting both inhibitory neurotransmission and neuroinflammation.

References

- 1. Molecular Pharmacology of Gelsemium Alkaloids on Inhibitory Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. researchgate.net [researchgate.net]

- 4. Use of the light-dark box to compare the anxiety-related behavior of virgin and postpartum female rats - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Light/dark Transition Test for Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 7. [Assessment of anxiolytics (2)--An elevated plus-maze test] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Comparison of the elevated plus and elevated zero mazes in treated and untreated male Sprague-Dawley rats: Effects of anxiolytic and anxiogenic agents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. meliordiscovery.com [meliordiscovery.com]

- 11. Light-Dark transition/preference test (mice) | Protocols | Zantiks [zantiks.com]

Gelsevirine and Glycine Receptors: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the interaction between Gelsemium alkaloids, with a primary focus on gelsevirine (B199093) and the extensively studied gelsemine (B155926), and inhibitory glycine (B1666218) receptors (GlyRs). GlyRs, ligand-gated ion channels crucial for regulating neuronal excitability, represent a promising target for novel therapeutics aimed at treating conditions such as chronic pain and anxiety. The alkaloids derived from the Gelsemium genus of flowering plants have demonstrated significant modulatory effects on these receptors, positioning them as valuable pharmacological tools and potential leads for drug discovery.

Executive Summary

Gelsemium alkaloids, including this compound and gelsemine, exhibit complex and subunit-specific interactions with glycine receptors. Electrophysiological studies reveal that these compounds can act as both positive and negative allosteric modulators, depending on the GlyR subunit composition. This guide synthesizes the current understanding of these interactions, presenting key quantitative data, detailed experimental methodologies, and visual representations of the underlying molecular mechanisms and experimental workflows. The information presented herein is intended to support further research and development of novel GlyR-targeted therapies.

Quantitative Data on Gelsemium Alkaloid Interactions with Glycine Receptors

The modulatory effects of Gelsemium alkaloids on different glycine receptor subunits have been quantified using electrophysiological techniques. The following tables summarize the key findings from studies on gelsemine, this compound, and koumine.

| Alkaloid | GlyR Subunit | Modulatory Effect | IC50 (µM) | Potentiation (at 10 µM) | Reference |

| Gelsemine | α1 (homomeric) | Bell-shaped (Potentiation at low µM, inhibition at high µM) | - | ~150% | [1] |

| Gelsemine | α1β (heteromeric) | Inhibition | 28.5 ± 1.5 | - | [1] |

| Gelsemine | α2 (homomeric) | Inhibition | 49.3 ± 4.2 | - | [1] |

| Gelsemine | α2β (heteromeric) | Inhibition | 39.8 ± 3.1 | - | [1] |

| Gelsemine | α3 (homomeric) | Inhibition | 53.7 ± 5.1 | - | [1] |

| Gelsemine | α3β (heteromeric) | Inhibition | 46.8 ± 4.5 | - | [1] |

| Gelsemine | Spinal Cord Neurons | Inhibition | 42.0 ± 2.5 | - | [1] |

| This compound | α1 (homomeric) | Inhibition | 40.6 ± 8.2 | - | [2] |

| Koumine | α1 (homomeric) | Inhibition | 31.5 ± 1.7 | - | [2] |

Table 1: Modulatory effects of Gelsemium alkaloids on recombinant and native glycine receptors. Data are presented as mean ± SEM.

Molecular Mechanism of Action

Gelsemium alkaloids directly modulate the function of glycine receptors. Studies on gelsemine have shown that its effects are voltage-independent, suggesting a direct interaction with the receptor protein rather than a channel-blocking mechanism[1]. The modulation is associated with changes in the apparent affinity for glycine and the open probability of the ion channel[1][3].

Molecular docking studies suggest that this compound, along with gelsemine and koumine, interacts with the orthosteric binding site of the GlyR, the same site where glycine binds[4][5]. This is consistent with a competitive inhibition mechanism observed in electrophysiological studies[2].

Figure 1: Proposed mechanism of this compound interaction with the glycine receptor.

Experimental Protocols

The following sections detail the methodologies used in the key experiments that form the basis of our current understanding of Gelsemium alkaloid interactions with glycine receptors.

Cell Culture and Transfection

-

Cell Line: Human Embryonic Kidney (HEK293) cells are commonly used for their robust growth and high transfection efficiency.

-

Culture Conditions: Cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum, 100 U/mL penicillin, and 100 µg/mL streptomycin, at 37°C in a humidified atmosphere of 5% CO2.

-